molecular formula C13H8ClN3O B2741768 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole CAS No. 56352-94-4

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

Cat. No. B2741768
CAS RN: 56352-94-4
M. Wt: 257.68
InChI Key: JAHJWDNCTSUVSA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole, also known as CPYPO, is a heterocyclic compound that has gained increasing attention in the scientific community due to its potential applications in medicinal chemistry. CPYPO belongs to the class of oxadiazoles, which are widely used in the pharmaceutical industry as bioactive agents.

Scientific Research Applications

Antitubercular and Antioxidant Activities

A study by Prathap et al. (2014) focused on synthesizing novel 2-(4-chlorophenyl)-1H-pyrazol-3-yl-5-(Aryl)-1,3,4-oxadiazoles. These compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis, but they showed poor antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Photophysical Properties for Composite Fibers

Nie et al. (2015) synthesized a diamine ligand 2-(4-chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (PPYO) and its Re(I) complex. They found that doping this complex into a polymer matrix via electrospinning could improve emissive properties, such as emission blue shift, increased excited state lifetime, and good photostability (Nie, Ma, Lin, & Yan, 2015).

Inhibition of Acetyl- and Butyrylcholinesterase

Pflégr et al. (2022) explored the synthesis of 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains. Their research indicated that these compounds could act as moderate inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes relevant for treating conditions like dementia and myasthenia gravis (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).

Antibacterial and Anticancer Activities

Several studies have indicated the potential of 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole derivatives in antibacterial and anticancer applications. For example, compounds synthesized in these studies exhibited antibacterial activity against various pathogens and anticancer properties, particularly against breast and colorectal cancer cell lines (Al-Tamimi et al., 2018), (Ahsan & Shastri, 2015).

Crystal Structure Analysis

Studies by Fun et al. (2012) and Shen et al. (2018) provide insights into the crystal structures of compounds containing 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole. These analyses are crucial for understanding the physical and chemical properties of these compounds (Fun, Arshad, Shyma, Kalluraya, & Arulmoli, 2012), (Shen, Wang, Sun, Wu, Tan, Weng, & Liu, 2018).

Electroluminescence and Photoluminescence Properties

Wang et al. (2007) and Yan et al. (2013) explored the electroluminescence and photoluminescence properties of rhenium(I) complexes containing 1,3,4-oxadiazole derivatives. These studies highlight the potential applications in light-emitting devices due to their improved emissive parameters (Wang, Xie, Li, & Li, 2007), (Yan, Kou, & Pu, 2013).

properties

IUPAC Name

2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHJWDNCTSUVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324086
Record name 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

CAS RN

56352-94-4
Record name 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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